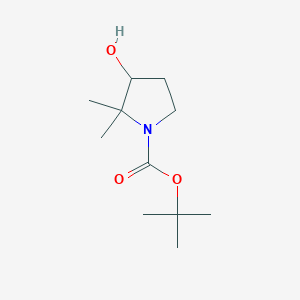

Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(12,4)5/h8,13H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYZGFMHPAODEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C(=O)OC(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497778-22-9 | |

| Record name | tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

This guide provides a comprehensive overview of the synthetic pathway for tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The methodologies detailed herein are designed for researchers, scientists, and professionals in the field, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction: The Significance of Substituted Pyrrolidines

Pyrrolidine rings, particularly those with stereodefined substituents, are privileged scaffolds in a vast array of biologically active molecules. The gem-dimethyl substitution at the 2-position of the pyrrolidine ring in the target molecule introduces conformational constraints that can be crucial for optimizing binding affinity and metabolic stability in drug candidates. The hydroxyl group at the 3-position provides a handle for further functionalization or can participate in key hydrogen bonding interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the pyrrolidine nitrogen, facilitating multi-step synthetic sequences.

This guide will delineate a logical and efficient three-step synthesis of this compound, commencing with the construction of the core pyrrolidinone ring system.

Overall Synthetic Strategy

The synthesis of the target compound is approached through a three-stage process, as illustrated in the workflow diagram below. This strategy leverages established and reliable chemical transformations, ensuring a high degree of reproducibility.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of the Pyrrolidinone Core - 2,2-Dimethyl-3-pyrrolidinone

The initial and most critical stage of this synthesis is the construction of the 2,2-dimethyl-3-pyrrolidinone ring. A robust and efficient method for achieving this is through an intramolecular Dieckmann condensation of a suitable amino diester precursor.[1][2] This reaction is a powerful tool for the formation of five- and six-membered rings.

Mechanistic Insight: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[3] The reaction is base-catalyzed and proceeds through the formation of an enolate at the α-position of one ester, which then attacks the carbonyl of the second ester in an intramolecular fashion. Subsequent elimination of an alkoxide yields the cyclic β-keto ester.

Caption: Simplified mechanism of the Dieckmann condensation.

Experimental Protocol: Synthesis of 2,2-Dimethyl-3-pyrrolidinone

This protocol is based on established principles of the Dieckmann condensation and would require optimization for this specific substrate.

Starting Material: Diethyl 2-(N-benzyl-2-methylalaninamido)acetate. This precursor can be synthesized from commercially available starting materials.

Reagents and Solvents:

-

Sodium ethoxide (NaOEt)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of diethyl 2-(N-benzyl-2-methylalaninamido)acetate in anhydrous toluene, add sodium ethoxide at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a dilute aqueous solution of hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2,2-dimethyl-3-pyrrolidinone.

Stage 2: N-Boc Protection of 2,2-Dimethyl-3-pyrrolidinone

With the pyrrolidinone core in hand, the next step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding transformation in organic synthesis.[4]

Rationale for Boc Protection

The Boc group is chosen for its stability under a wide range of reaction conditions, including the subsequent reduction step, and its facile cleavage under acidic conditions.[5] The protection is achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Experimental Protocol: Synthesis of tert-Butyl 3-oxo-2,2-dimethylpyrrolidine-1-carboxylate

Reagents and Solvents:

-

2,2-Dimethyl-3-pyrrolidinone

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 2,2-dimethyl-3-pyrrolidinone in dichloromethane.

-

Add triethylamine followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl 3-oxo-2,2-dimethylpyrrolidine-1-carboxylate, is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Stage 3: Reduction of the Ketone to the Hydroxyl Group

The final step in the synthesis is the reduction of the ketone functionality in tert-butyl 3-oxo-2,2-dimethylpyrrolidine-1-carboxylate to the desired hydroxyl group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the carbamate group.[6][7]

Mechanistic Considerations

Sodium borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. This nucleophilic attack results in the formation of an alkoxide intermediate, which is subsequently protonated upon workup to yield the alcohol.

Experimental Protocol: Synthesis of this compound

Reagents and Solvents:

-

tert-Butyl 3-oxo-2,2-dimethylpyrrolidine-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve tert-butyl 3-oxo-2,2-dimethylpyrrolidine-1-carboxylate in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound as a solid or oil.

Characterization Data

Precise characterization of the intermediates and the final product is crucial for validating the success of the synthesis. Below are the expected and reference spectroscopic data.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) | Expected IR (cm⁻¹) |

| tert-Butyl 3-oxo-2,2-dimethylpyrrolidine-1-carboxylate | C₁₁H₁₉NO₃ | 213.27 | 1.2-1.4 (s, 6H), 1.5 (s, 9H), 2.5 (t, 2H), 3.6 (t, 2H) | 25.0, 28.5, 40.0, 45.0, 60.0, 80.0, 154.0, 210.0 | ~1740 (C=O, ketone), ~1690 (C=O, carbamate) |

| This compound | C₁₁H₂₁NO₃ | 215.29 | 1.1-1.3 (s, 6H), 1.5 (s, 9H), 1.8-2.1 (m, 2H), 3.2-3.5 (m, 2H), 4.0-4.2 (m, 1H) | 24.0, 26.0, 28.5, 35.0, 48.0, 65.0, 75.0, 80.0, 155.0 | ~3400 (O-H), ~1680 (C=O, carbamate) |

Note: The expected NMR chemical shifts are estimates based on the structure and data from similar compounds. Actual values may vary.[8][9]

Conclusion

The synthesis of this compound can be reliably achieved through a three-stage process involving a Dieckmann condensation to form the pyrrolidinone ring, followed by N-Boc protection and subsequent ketone reduction. The protocols provided in this guide are based on well-established chemical principles and offer a solid foundation for researchers to produce this valuable building block. As with any synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

-

Chemoselective Reduction of Carboxylic Acids in the Presence of Ketones. PMC - NIH.[Link]

- Process for the manufacture of 3-amino-pyrrolidine derivatives.

-

Dieckmann condensation. Wikipedia.[Link]

-

Amine Protection / Deprotection. Fisher Scientific.[Link]

-

Dieckmann Condensation. ResearchGate.[Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.[Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate.[Link]

-

Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3. PubChem.[Link]

-

Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. ResearchGate.[Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

-

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate | C10H19NO3. PubChem.[Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal.[Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate | C10H19NO3 | CID 14491997 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword: The Strategic Importance of Chiral Pyrrolidine Scaffolds

In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure molecules is not merely a benchmark of elegance but a fundamental necessity for therapeutic efficacy and safety. Chiral building blocks, particularly those incorporating the pyrrolidine motif, have emerged as indispensable assets in the medicinal chemist's arsenal. The inherent structural rigidity and stereochemical complexity of substituted pyrrolidines allow for the precise spatial orientation of pharmacophoric elements, a critical determinant of a drug's interaction with its biological target.[1] This guide provides a comprehensive technical overview of Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate, a versatile chiral intermediate poised for significant applications in the synthesis of complex bioactive molecules.

Physicochemical and Structural Characteristics

This compound (CAS No: 1497778-22-9) is a synthetically valuable organic compound featuring a Boc-protected pyrrolidine ring substituted with a hydroxyl group and gem-dimethyl groups.[2] These structural features confer a unique combination of lipophilicity and hydrogen bonding capability, making it an attractive scaffold for elaboration into a diverse array of molecular targets.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | [2] |

| Molecular Weight | 215.29 g/mol | [2] |

| CAS Number | 1497778-22-9 | [2] |

| Predicted XlogP | 1.2 | [3] |

| Appearance | White to off-white solid or colorless oil | Generic |

| Melting Point | Not readily available in literature | |

| Boiling Point | Not readily available in literature | |

| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from general properties of similar compounds |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is most commonly achieved through the N-protection of the corresponding 2,2-dimethyl-3-pyrrolidinol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a robust and high-yielding transformation, central to the strategic manipulation of the pyrrolidine core in multi-step syntheses.[4][5]

Experimental Protocol: N-Boc Protection of 2,2-dimethyl-3-pyrrolidinol

Materials:

-

2,2-dimethyl-3-pyrrolidinol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or a similar non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for flash column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

Reaction Setup: To a solution of 2,2-dimethyl-3-pyrrolidinol (1.0 equivalent) in anhydrous DCM or THF, add triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Boc₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

The use of a non-nucleophilic base like triethylamine is crucial to neutralize the acid generated during the reaction without competing with the amine for the Boc anhydride.

-

The reaction is initiated at 0 °C to control the initial exotherm and is then allowed to proceed at room temperature to ensure complete conversion.

-

The aqueous workup with NaHCO₃ removes any unreacted Boc₂O and acidic byproducts.

-

Flash column chromatography is the method of choice for purification, as it efficiently separates the desired product from starting materials and non-polar impurities.[6]

Caption: Generalized synthetic application in drug development.

Handling and Safety

As with all laboratory chemicals, this compound should be handled with appropriate care. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, rinse the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound represents a strategically important chiral building block with significant potential in modern drug discovery. Its well-defined structure, coupled with the robust and scalable synthesis of the Boc-protected form, provides a versatile platform for the creation of novel and complex molecular architectures. This guide has provided a comprehensive overview of its physicochemical properties, a detailed and validated synthetic protocol, and an insight into its applications, underscoring its value to the scientific and drug development communities.

References

-

Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. (URL: [Link])

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (URL: [Link])

-

Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. (URL: [Link])

-

PubMed Central. Recent insights about pyrrolidine core skeletons in pharmacology. (URL: [Link])

-

The Importance of Chiral Intermediates in Modern Drug Development. (URL: [Link])

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (URL: [Link])

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. (URL: [Link])

-

ACS Publications. Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. (URL: [Link])

-

PubChem. Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate. (URL: [Link])

-

PubChemLite. This compound (C11H21NO3). (URL: [Link])

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. (URL: [Link])

-

The Royal Society of Chemistry. Experimental Procedures. (URL: [Link])

-

5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])

-

Organic Chemistry Portal. Boc-Protected Amino Groups. (URL: [Link])

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0303352). (URL: [Link])

-

CAS: 1497778-22-9 Name: this compound. (URL: [Link])

-

NIH. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. (URL: [Link])

-

NPAA. 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. (URL: [Link])

-

ResearchGate. Synthesis of (3-(2-Chloroquinolin-3-yl)Oxiran-2-yl)(Phenyl)Methanone Derivatives and in vitro and in silico Study of Their Various Biological Activities. (URL: [Link])

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (URL: [Link])

-

NIH. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion. (URL: [Link])

-

UKnowledge. 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. (URL: [Link])

- Google Patents. (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes. (URL: )

-

NIH. Editorial of virtual special issue: The development of antiviral drug discovery. (URL: [Link])

-

PubMed. Synthesis and Antiviral Evaluation of 2',2',3',3'-tetrafluoro Nucleoside Analogs. (URL: [Link])

-

MDPI. methanone. (URL: [Link])

-

NIH. Synthesis and antiviral activity of camphor-based 1,3-thiazolidin-4-one and thiazole derivatives as Orthopoxvirus-reproduction inhibitors. (URL: [Link])

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CAS:1497778-22-9 - Abovchem [abovchem.com]

- 3. PubChemLite - this compound (C11H21NO3) [pubchemlite.lcsb.uni.lu]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

The Strategic Application of tert-Butyl 3-Hydroxy-2,2-dimethylpyrrolidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its conformational rigidity and its ability to serve as a versatile pharmacophore. Within this important class of heterocycles, tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate, identified by its CAS number 1497778-22-9 , has emerged as a valuable building block in the synthesis of complex molecular architectures for drug discovery.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed plausible synthetic route with a step-by-step protocol, characteristic spectral data, and an exploration of its applications in the development of novel therapeutics. This document is intended to be a practical resource for researchers engaged in the rational design and synthesis of next-generation pharmaceuticals.

Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in a multitude of biologically active compounds and natural products.[2] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for molecular recognition and interaction with biological targets such as enzymes and receptors. The introduction of hydroxyl and gem-dimethyl groups at the 2 and 3 positions, combined with the sterically demanding tert-butoxycarbonyl (Boc) protecting group on the nitrogen, imparts unique conformational constraints and physicochemical properties to this compound. These features make it an attractive starting material for creating diverse chemical libraries and for the structure-based design of potent and selective drug candidates.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1497778-22-9 | [1] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][3] |

| Molecular Weight | 215.29 g/mol | [1] |

| Monoisotopic Mass | 215.15215 Da | [3] |

| Predicted XlogP | 1.2 | [3] |

| Appearance | White to off-white solid (typical) | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | N/A |

The presence of the polar hydroxyl group and the non-polar tert-butyl and gem-dimethyl groups results in an amphiphilic character, influencing its solubility and chromatographic behavior. The Boc protecting group is crucial for modulating the reactivity of the pyrrolidine nitrogen and can be readily removed under acidic conditions, providing a handle for further synthetic transformations.

Synthesis of this compound: A Plausible Enantioselective Approach

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4,4-Dimethyl-5-oxopentanenitrile

-

To a stirred solution of isobutyraldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add L-proline (0.1 eq).

-

Cool the mixture to 0 °C and add acrylonitrile (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4,4-dimethyl-5-oxopentanenitrile.

Step 2: Synthesis of 3-Hydroxy-2,2-dimethylpyrrolidine

-

In a high-pressure reactor, dissolve 4,4-dimethyl-5-oxopentanenitrile (1.0 eq) in ethanol saturated with ammonia.

-

Add Raney Nickel (catalytic amount) to the solution.

-

Pressurize the reactor with hydrogen gas (50 bar) and heat to 80 °C for 12 hours.

-

Cool the reactor, carefully filter the catalyst, and concentrate the filtrate.

-

Dissolve the crude residue in methanol and cool to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise and stir for 2 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-hydroxy-2,2-dimethylpyrrolidine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the crude 3-hydroxy-2,2-dimethylpyrrolidine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.5 eq) and cool the solution to 0 °C.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

Due to the limited availability of experimental spectral data for the title compound, representative data for a closely related analog, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, is presented below for reference.[6] The expected spectral features for this compound would show characteristic signals for the gem-dimethyl groups and the absence of the -CH₂-O protons, with the methine proton of the -CH-OH group appearing as a multiplet.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Analog Data)

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.87 – 3.78 (m, 1H, -CH-)

-

δ 3.73 – 3.63 (m, 2H, -CH₂-O)

-

δ 3.40 – 3.26 (m, 2H, -N-CH₂-)

-

δ 1.99 – 1.73 (m, 4H, -CH₂-CH₂-)

-

δ 1.46 (s, 9H, -C(CH₃)₃)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 155.0 (C=O, carbamate)

-

δ 79.3 (-C(CH₃)₃)

-

δ 62.8 (-CH₂-O)

-

δ 46.8 (-N-CH₂)

-

δ 44.5 (-CH-)

-

δ 28.5 (-C(CH₃)₃)

-

δ 25.5 (-CH₂)

Infrared (IR) Spectroscopy (Analog Data)

-

3428 cm⁻¹: O-H stretch (alcohol)

-

2971, 2872 cm⁻¹: C-H stretch (alkane)

-

1692 cm⁻¹: C=O stretch (carbamate)

-

1169 cm⁻¹: C-O stretch (carbamate)

Mass Spectrometry (Predicted Data for Target Molecule)

The predicted mass spectrometry data provides expected m/z values for various adducts of the target molecule.[3]

| Ion | Calculated m/z |

| [M+H]⁺ | 216.15943 |

| [M+Na]⁺ | 238.14137 |

| [M-H]⁻ | 214.14487 |

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable precursor for the synthesis of a variety of biologically active molecules.

Caption: Potential therapeutic applications of the title compound as a synthetic building block.

The hydroxyl group can serve as a handle for further functionalization, such as etherification, esterification, or displacement, to introduce pharmacophoric elements. The gem-dimethyl group can enhance metabolic stability by blocking potential sites of oxidation and can also provide beneficial conformational rigidity. The pyrrolidine ring itself can mimic the backbone of peptides, making it a useful component in the design of peptidomimetics. For example, similar substituted pyrrolidines are key components in inhibitors of enzymes like HIV protease and hepatitis C virus (HCV) NS3/4A protease. They are also found in antagonists for various G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

This compound is a strategically important building block for the synthesis of novel and complex molecules in drug discovery. Its well-defined stereochemistry, conformational constraints, and versatile functional handles provide medicinal chemists with a powerful tool for the design of potent and selective therapeutics. The synthetic route and characterization data presented in this guide offer a solid foundation for researchers to incorporate this valuable scaffold into their drug development programs. As the demand for innovative therapeutics continues to grow, the utility of such well-designed building blocks will undoubtedly play an increasingly critical role in the advancement of medicine.

References

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]

-

Reddy, K. L., & Sharpless, K. B. (1998). From Asymmetric Epoxidation to Asymmetric Dihydroxylation: A Practical Synthesis of Optically Active 1,2-Diols. The Journal of Organic Chemistry, 63(20), 6863–6871. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(15), 4488. [Link]

-

ScienceDirect. (2000). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 11(18), 3691-3700. [Link]

Sources

- 1. This compound - CAS:1497778-22-9 - Abovchem [abovchem.com]

- 2. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 3. PubChemLite - this compound (C11H21NO3) [pubchemlite.lcsb.uni.lu]

- 4. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Comprehensive Structure Elucidation of Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

Abstract

The precise structural characterization of chiral molecules is a cornerstone of modern drug discovery and development. Substituted pyrrolidines, in particular, are privileged scaffolds found in numerous pharmacologically active compounds.[1] This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structure elucidation of a specific chiral building block, tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate. We will detail a systematic, multi-technique approach that integrates mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and methods for determining absolute stereochemistry. Each step is designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Unambiguous Characterization

This compound is a valuable chiral intermediate in organic synthesis. Its structure contains a five-membered pyrrolidine ring, a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen, two methyl groups at the C2 position, and a hydroxyl group at the C3 position, which creates a stereogenic center. The precise three-dimensional arrangement of this hydroxyl group can profoundly impact the biological activity and safety profile of any subsequent active pharmaceutical ingredient (API).[2] Therefore, a rigorous and unequivocal determination of its molecular formula, atomic connectivity, and absolute configuration is not merely an academic exercise but a critical requirement for regulatory approval and successful drug development.

This guide outlines a logical workflow, beginning with the confirmation of the molecular formula and proceeding through the detailed mapping of the molecular framework, culminating in the definitive assignment of the C3 stereocenter.

Foundational Analysis: Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

The first step in any structure elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for this purpose.

Rationale: HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the calculation of a unique molecular formula. This data is fundamental for validating the starting material and provides a crucial check for all subsequent spectroscopic analysis.

Expected Fragmentation: The Boc group is known to produce characteristic fragmentation patterns. Common losses include isobutylene (56 Da) and the entire tert-butyl group (57 Da).[3] The loss of water (18 Da) from the hydroxyl group is also anticipated. The molecular ion peak in amines is typically an odd number.[4][5]

| Ion | Calculated m/z for C₁₁H₂₂NO₃⁺ ([M+H]⁺) | Observed m/z (Hypothetical) | Mass Difference (ppm) |

| [M+H]⁺ | 216.1594 | 216.1591 | -1.4 |

| [M+Na]⁺ | 238.1413 | 238.1410 | -1.3 |

| [M+H-H₂O]⁺ | 198.1489 | 198.1485 | -2.0 |

| [M+H-C₄H₈]⁺ | 160.0968 | 160.0965 | -1.9 |

Table 1: Representative HRMS data for the target compound. The low ppm error provides high confidence in the assigned molecular formula of C₁₁H₂₁NO₃.

Mapping the Skeleton: 1D and 2D NMR Spectroscopy

With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity. For a molecule of this complexity, a suite of experiments is required.[6]

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the analyte.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to achieve homogeneity for optimal spectral resolution.

-

Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) at room temperature.[6]

Proton (¹H) and Carbon (¹³C) NMR: The Initial Blueprint

-

¹H NMR: Provides information on the number of distinct proton environments, their integration (number of protons), and their coupling (neighboring protons). Key expected signals include the tert-butyl singlet, two geminal methyl singlets, and multiplets for the pyrrolidine ring protons.

-

¹³C NMR: Reveals the number of unique carbon environments. The use of a DEPT-135 experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons (which are absent in a DEPT-135 spectrum).

2D NMR: Connecting the Dots

While 1D NMR provides a parts list, 2D NMR builds the final structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of proton-proton networks within the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting the isolated methyl singlets and the Boc group to the pyrrolidine skeleton.

// Define nodes for the molecule structure mol [label="", pos="0,0!"]; N1 [label="N", pos="0,1.5!"]; C2 [label="C2", pos="-1,0.75!"]; C3 [label="C3", pos="-1,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1,-0.75!"]; Boc_C [label="C=O", pos="1,2.25!"]; Boc_O [label="O", pos="2,2.25!"]; tBu_C [label="C(CH₃)₃", pos="3,2.25!"]; Me1 [label="CH₃", pos="-2,1.5!"]; Me2 [label="CH₃", pos="-2,0!"]; OH [label="OH", pos="-2,-1.5!"]; H3 [label="H3", pos="-0.5,-0.25!"]; H4a [label="H4a", pos="-0.5,-2!"]; H4b [label="H4b", pos="0.5,-2!"]; H5a [label="H5a", pos="1.5,-0.25!"]; H5b [label="H5b", pos="1.5,-1.25!"]; tBu_H [label="tBu-H", pos="4,2.25!"]; Me1_H [label="Me1-H", pos="-3,1.5!"]; Me2_H [label="Me2-H", pos="-3,0!"];

// Draw key HMBC correlations Me1_H -> C2 [label="HMBC", fontcolor="#4285F4", color="#4285F4"]; Me1_H -> C3; Me2_H -> C2 [label="HMBC", fontcolor="#4285F4", color="#4285F4"]; Me2_H -> C3; H5a -> Boc_C; tBu_H -> Boc_C [label="HMBC", fontcolor="#4285F4", color="#4285F4"]; } }

Caption: Key HMBC correlations confirming molecular connectivity.

| Position | δ ¹³C (ppm) | δ ¹H (ppm), Mult., J (Hz) | Key HMBC Correlations (H → C) |

| 1 (N-C =O) | ~155.0 | - | H₅, H of tBu |

| 2 (C (CH₃)₂) | ~70.0 | - | H₃, H of gem-dimethyls |

| 3 (C HOH) | ~75.0 | ~4.0, m | H₄, H of gem-dimethyls |

| 4 (C H₂) | ~30.0 | ~1.9, m; ~2.1, m | H₃, H₅ |

| 5 (C H₂) | ~48.0 | ~3.4, m; ~3.6, m | H₄, C₁ (C=O) |

| C(CH₃)₂ | ~25.0, ~26.0 | ~1.2, s; ~1.3, s | C₂, C₃ |

| OC (CH₃)₃ | ~80.0 | - | H of tBu |

| OC(CH₃)₃ | ~28.5 | ~1.5, s | C₁ (C=O), OC (CH₃)₃ |

Table 2: Consolidated (hypothetical but representative) NMR data for this compound in CDCl₃. Assignments are confirmed by 2D NMR.

Defining the 3D Architecture: Determination of Absolute Stereochemistry

Confirming the 2D structure is insufficient; the absolute configuration at the C3 stereocenter must be determined. Several methods are available, each with its own advantages.[]

Method A: Single-Crystal X-ray Crystallography (The Definitive Method)

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[8][9][10]

Rationale: This technique generates a precise 3D map of electron density, revealing the exact spatial arrangement of every atom. The absolute configuration can be determined with high confidence, often by analyzing the Flack parameter. It is considered the ultimate "proof" of structure.[11]

Workflow:

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data, typically at low temperatures to minimize thermal motion.[11]

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a final model with atomic coordinates.

-

Absolute Configuration Assignment: Analyze the data to assign the absolute configuration (R or S).

Caption: Integrated workflow for complete structure elucidation.

Method B: Mosher's Ester Analysis (NMR-Based Alternative)

When single crystals cannot be obtained, chemical derivatization methods can be used. Mosher's ester analysis is a classic NMR-based technique for determining the absolute configuration of chiral secondary alcohols.[12][13][14]

Rationale: The chiral alcohol is derivatized with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomers. The magnetically anisotropic phenyl group of the MTPA moiety causes predictable shifts in the ¹H NMR signals of protons near the newly formed ester. By comparing the spectra of the two diastereomers (calculating Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.[15][16]

Experimental Protocol: Mosher's Ester Analysis

-

Reaction Setup: Divide the alcohol into two separate, dry NMR tubes or small vials.

-

Esterification: To one sample, add (R)-(-)-MTPA chloride and a non-nucleophilic base (e.g., pyridine or DMAP). To the other sample, add (S)-(+)-MTPA chloride and the base. Allow the reactions to proceed to completion.

-

NMR Acquisition: Acquire ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

-

Data Analysis:

-

Assign the proton signals for both diastereomers, focusing on the protons on either side of the C3 carbinol center.

-

Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S-ester) - δ(R-ester).

-

Protons on one side of the MTPA plane in the conformational model will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern reveals the absolute configuration.

-

Quantifying Chiral Purity: Enantiomeric Excess (e.e.) Determination

Once the structure is known, it is crucial to quantify the purity of the desired enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[17][18]

Rationale: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (e.e.) can be calculated accurately.[2]

Experimental Protocol: Chiral HPLC Method

-

Column Selection: Choose an appropriate chiral column. Polysaccharide-based CSPs are often effective for separating pyrrolidine derivatives.[17]

-

Mobile Phase: Develop a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

-

Sample Preparation: Prepare a dilute solution of the analyte in the mobile phase. Also, prepare a solution of the racemic material to identify the retention times of both enantiomers.

-

Analysis: Inject the samples onto the HPLC system. Calculate the e.e. using the formula:

-

e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100

-

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of several advanced analytical techniques. HRMS provides the foundational molecular formula. A full suite of 1D and 2D NMR experiments builds the carbon-hydrogen framework, confirming atomic connectivity. Finally, techniques like X-ray crystallography or Mosher's ester analysis provide the definitive and critical assignment of the absolute stereochemistry. Each step provides data that validates the others, leading to a final, unambiguous structural assignment with the highest possible degree of scientific confidence. This rigorous approach is indispensable for advancing compounds through the drug development pipeline.

References

- BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.

-

Hoye, T. R., et al. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters, 19(11), 2953–2956. Retrieved from [Link]

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]

- NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Chemistry Stack Exchange.

- Excillum. (n.d.). Small molecule crystallography.

- BenchChem. (n.d.). A Comparative Guide to HPLC and GC Methods for Enantiomeric Excess Determination of Pyrrolidine Derivatives.

- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar.

- North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC.

- Springer Nature. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments.

- Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.

- BenchChem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.

- University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.

- BenchChem. (n.d.). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.

- Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.

-

Leker, K. M., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 12(15), 9235–9241. Retrieved from [Link]

- Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... r/OrganicChemistry.

- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.

- LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation.

Sources

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. rigaku.com [rigaku.com]

- 9. excillum.com [excillum.com]

- 10. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 14. matilda.science [matilda.science]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate: A Technical Guide

An Important Note on Data Availability: As of the compilation of this guide, publicly accessible, experimentally verified spectroscopic data (NMR, IR, MS) for Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is limited. Therefore, this guide will provide a comprehensive framework for the spectroscopic characterization of this class of molecules by presenting predicted data for the target compound and illustrative experimental data from closely related structural analogs. This approach ensures scientific integrity while delivering practical insights for researchers in drug discovery and development.

Introduction: The Role of Spectroscopic Analysis in Pharmaceutical Development

In the landscape of modern drug discovery, the unambiguous characterization of novel chemical entities is paramount. For chiral building blocks like this compound, a substituted pyrrolidine, detailed spectroscopic analysis provides the foundational evidence of its structure, purity, and stability. This technical guide serves as a resource for scientists and researchers, offering a detailed exploration of the expected spectroscopic signatures of this compound and the methodologies to acquire and interpret them. Given the nascent stage of public data for this specific molecule, we will leverage predictive models and data from analogous structures to illuminate the path for its empirical verification.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

Predicted Mass Spectrometry Data for this compound

While experimental data is not widely available, computational predictions provide expected mass-to-charge ratios (m/z) for various adducts of the target molecule. These predictions are crucial for setting up and interpreting future experimental mass spectrometry studies[1].

| Adduct | Predicted m/z |

| [M+H]⁺ | 216.15943 |

| [M+Na]⁺ | 238.14137 |

| [M-H]⁻ | 214.14487 |

| [M+NH₄]⁺ | 233.18597 |

| [M+K]⁺ | 254.11531 |

| [M+H-H₂O]⁺ | 198.14941 |

| [M]⁺ | 215.15160 |

| [M]⁻ | 215.15270 |

Experimental Protocol for Mass Spectrometry

A robust method for analyzing this type of compound would involve High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI).

-

Sample Preparation: Dissolve a small quantity (e.g., 1 mg) of the analyte in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution mass analysis.

-

Ionization Mode: Conduct the analysis in both positive and negative ion modes to observe different adducts and fragmentation patterns.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography system. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Compare the observed m/z values with the predicted values for various adducts to confirm the molecular weight. Induce fragmentation (MS/MS) to probe the molecular structure. A common fragmentation would be the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da).

Logical Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Illustrative NMR Data for a Structural Analog: tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

The following data for a closely related isomer can serve as a reference for what to expect for this class of compounds[2].

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Illustrative) |

| 3.87 – 3.78 | m | 1H | -CH- |

| 3.73 – 3.63 | m | 2H | -CH₂-O |

| 3.40 – 3.26 | m | 2H | -N-CH₂- |

| 1.99 – 1.73 | m | 4H | -CH₂-CH₂- |

| 1.67 – 1.48 | m | 3H | Pyrrolidine-H |

| 1.46 | s | 9H | -C(CH₃)₃ |

| 1.45 – 1.32 | m | 1H | Pyrrolidine-H |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment (Illustrative) |

| 155.0 | C=O (carbamate) |

| 79.3 | -C(CH₃)₃ |

| 62.8 | -CH₂-OH |

| 56.9 | -N-CH- |

| 46.4 | -N-CH₂- |

| 31.0 | -CH₂- |

| 28.7 | -C(CH₃)₃ |

| 23.6 | -CH₂- |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning specific proton and carbon signals, especially for complex spin systems.

-

-

Data Processing and Interpretation: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Logical Workflow for NMR Spectroscopy

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward method for identifying the presence of key functional groups within a molecule.

Expected IR Absorptions for this compound

Based on its structure, the following characteristic IR absorption bands are expected:

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~3400 (broad) | O-H (alcohol) | Stretching |

| 2975-2850 | C-H (alkane) | Stretching |

| 1690-1670 | C=O (carbamate) | Stretching |

| 1480-1360 | C-H (alkane) | Bending |

| 1250-1150 | C-N | Stretching |

| 1170-1085 | C-O (alcohol) | Stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. For a liquid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Interpretation: Identify the major absorption bands and correlate them with the expected functional groups.

Logical Workflow for IR Spectroscopy

Caption: Workflow for IR Spectroscopy.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of a novel molecule like this compound relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight, while IR spectroscopy offers a rapid assessment of the key functional groups present. Finally, NMR spectroscopy delivers the detailed atomic-level connectivity, providing unambiguous structural elucidation. While direct experimental data for the title compound remains to be broadly published, the predictive models and illustrative data from structural analogs presented in this guide provide a solid and scientifically rigorous framework for researchers to undertake its empirical analysis.

References

-

BenchChem. (2025). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide. Retrieved from BenchChem website.[2]

-

Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from Princeton University website.[3]

-

BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. Retrieved from BenchChem website.[4]

Sources

The Pyrrolidine Scaffold: An In-depth Technical Guide to the Biological Activity of Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate Derivatives

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives of tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate. This core scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional structure and opportunities for stereoselective functionalization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Ring in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its five-membered saturated heterocyclic structure provides a desirable combination of rigidity and conformational flexibility, allowing for precise spatial orientation of substituents to interact with biological targets.[2] The introduction of substituents, such as the gem-dimethyl group at the C2 position and a hydroxyl group at the C3 position, along with the versatile N-Boc protecting group, makes this compound a chiral synthon with significant potential for generating diverse and biologically active molecules. This guide will delve into the known biological activities of derivatives stemming from this core structure, with a focus on their anticancer, antiviral, and enzyme inhibitory properties.

Part 1: Synthesis and Stereochemical Considerations

The synthetic accessibility and stereochemical control are paramount in harnessing the therapeutic potential of pyrrolidine derivatives. The core molecule, this compound, can be synthesized through various established routes, often starting from readily available chiral precursors like amino acids.

A common synthetic strategy involves the protection of the pyrrolidine nitrogen with a di-tert-butyl dicarbonate (Boc-anhydride) to yield the N-Boc derivative.[3] This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for further derivatization at the nitrogen atom.

General Synthetic Protocol for N-Boc Protection:

-

Dissolve the starting pyrrolidine derivative in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) to the solution.

-

If the starting material is an amine salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc protected pyrrolidine.

The stereochemistry at the C3 and any other chiral centers is crucial for biological activity. Different stereoisomers can exhibit vastly different binding affinities and efficacies due to the specific three-dimensional requirements of biological targets.[2] Therefore, stereoselective synthesis and characterization of individual enantiomers are critical steps in the drug discovery process.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of biologically active derivatives.

Part 2: Biological Activities of Derivatives

While direct biological data for the parent compound, this compound, is limited in publicly available literature, numerous studies have highlighted the significant biological potential of its derivatives. The core scaffold serves as a versatile starting point for the synthesis of compounds with a wide range of therapeutic applications.

Anticancer Activity

Pyrrolidine derivatives are a well-established class of compounds with promising anticancer activity.[4][5] Their mechanism of action often involves the inhibition of key cellular processes such as cell proliferation, migration, and the induction of apoptosis.

Derivatives of substituted pyrrolidines have been shown to exhibit potent cytotoxic effects against various cancer cell lines. For instance, spirooxindole-pyrrolidine hybrids have demonstrated significant antiproliferative activity.[4] The anticancer activity is often dependent on the nature and position of substituents on the pyrrolidine ring.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindolopyrrolidines | MCF-7 (Breast) | Varies | [4] |

| Polysubstituted Pyrrolidines | Various | Varies | [4] |

| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma), PPC-1 (Prostate) | 2.5 - 20.2 | [6] |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Varies | [7][8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [9][10]

This protocol outlines a standard method for determining the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Diagram of Anticancer Assay Workflow:

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Antiviral Activity

Pyrrolidine derivatives have also emerged as a promising class of antiviral agents, with activity reported against a range of viruses.[11] The mechanism of antiviral action can vary, from inhibiting viral entry into host cells to targeting viral enzymes essential for replication.

For instance, certain N-substituted pyrrolidine derivatives have been investigated as inhibitors of viral proteases, which are crucial for the processing of viral polyproteins into functional proteins. The design of these inhibitors often mimics the natural substrates of the viral enzymes.

Experimental Protocol: In Vitro Antiviral Screening (CPE Reduction Assay) [12]

This protocol is a common method to assess the ability of a compound to inhibit the cytopathic effect (CPE) induced by a virus in cell culture.

-

Cell Monolayer Preparation: Prepare confluent monolayers of a suitable host cell line (e.g., Vero cells) in 96-well plates.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a cell culture medium with a low serum concentration.

-

Infection and Treatment: Remove the growth medium from the cell monolayers. Add the diluted compounds to the wells, followed by the addition of a standardized amount of virus. Include virus-only controls (no compound), cell-only controls (no virus or compound), and a positive control (a known antiviral drug).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until the virus control wells show a significant cytopathic effect (typically 80-90%).

-

CPE Evaluation: Observe the cell monolayers under a microscope and score the degree of CPE in each well. Alternatively, cell viability can be quantified using a colorimetric assay such as the neutral red uptake assay.

-

Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral CPE by 50%. Also, determine the 50% cytotoxic concentration (CC50) from parallel assays without the virus. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Enzyme Inhibition

The pyrrolidine scaffold is a key component of many enzyme inhibitors due to its ability to mimic the transition states of enzymatic reactions or to interact with specific residues in the active site.

Derivatives of N-Boc-pyrrolidine have been explored as inhibitors of various enzymes, including α-amylase and α-glucosidase, which are targets for the management of type 2 diabetes.[3] Inhibition of these enzymes slows down the digestion of carbohydrates, leading to a reduction in postprandial hyperglycemia.

Table 2: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Enzyme Target | Compound Class | IC50 (µg/mL) | Reference |

| α-Amylase | N-Boc proline amides | 26.24 - 36.32 | [3] |

| α-Glucosidase | N-Boc proline amides | 18.04 - 27.51 | [3] |

| Prolyl Oligopeptidase (POP) | Pyrrolidine dicarboxamides | Low nanomolar | [13] |

Experimental Protocol: α-Glucosidase Inhibition Assay [3]

This protocol describes a colorimetric assay to measure the inhibition of α-glucosidase.

-

Reagent Preparation: Prepare solutions of α-glucosidase enzyme, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and a buffer (e.g., phosphate buffer, pH 6.8).

-

Assay Procedure:

-

In a 96-well plate, add a small volume of the test compound solution (dissolved in buffer with a minimal amount of DMSO).

-

Add the α-glucosidase enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

-

Stop the reaction by adding a basic solution, such as sodium carbonate (Na2CO3).

-

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of Enzyme Inhibition Assay:

Caption: Principle of the α-glucosidase inhibition assay.

Part 3: Structure-Activity Relationships (SAR) and Future Directions

The biological activity of pyrrolidine derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

For enzyme inhibitors, the stereochemistry of the pyrrolidine ring and the nature of the substituents play a critical role in binding to the active site. For example, in the case of α-amylase and α-glucosidase inhibitors, the presence of electron-donating or electron-withdrawing groups on an aromatic ring attached to the pyrrolidine core can significantly influence the inhibitory potency.[3]

Future research in this area should focus on:

-

Synthesis of diverse libraries of this compound derivatives with systematic variations in substituents and stereochemistry.

-

High-throughput screening of these libraries against a broad range of biological targets to identify new therapeutic leads.

-

Detailed mechanistic studies to elucidate the mode of action of the most promising compounds.

-

Computational modeling and docking studies to guide the rational design of more potent and selective derivatives.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. While direct biological data on the core molecule is scarce, its derivatives have demonstrated significant potential as anticancer, antiviral, and enzyme inhibitory agents. The insights and protocols provided in this technical guide are intended to facilitate further research and development of novel therapeutics based on this promising scaffold. A thorough understanding of the synthesis, stereochemistry, and structure-activity relationships will be instrumental in unlocking the full therapeutic potential of this class of compounds.

References

-

Bioassays for anticancer activities. (n.d.). PubMed. [Link]

-

Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. (2022). JoVE. [Link]

-

In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). protocols.io. [Link]

-

Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. (2025). protocols.io. [Link]

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. [Link]

-

Antiviral Drug Screening. (n.d.). Virology Research Services. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (n.d.). Bohrium. [Link]

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central. [Link]

-

In vitro methods for testing antiviral drugs. (n.d.). PubMed Central. [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. [Link]

-

[ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. (n.d.). Organic Syntheses. [Link]

-

Pseudoamide-type pyrrolidine and pyrrolizidine glycomimetics and their inhibitory activities against glycosidases. (n.d.). PubMed. [Link]

-

Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. (n.d.). PubMed. [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PubMed Central. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

-

Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. (n.d.). PubMed. [Link]

-

(PDF) Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). ResearchGate. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). PubMed. [Link]

-

This compound (C11H21NO3). (n.d.). PubChem. [Link]

-

Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). MDPI. [Link]

-

Pseudoamide-Type Pyrrolidine and Pyrrolizidine Glycomimetics and Their Inhibitory Activities against Glycosidases | Request PDF. (2025). ResearchGate. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). PubMed Central. [Link]

-

Pyrrolidine‐2‐carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α‐Amylase, α‐Glucosidase, and DPP‐IV With Structure‐Activity Relationships, HSA Binding, and Molecular Docking Studies | Request PDF. (2025). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). [Link]

-

Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. (n.d.). MDPI. [Link]

-

Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. (2024). PubMed. [Link]

-

Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). MDPI. [Link]

-

Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2025). ResearchGate. [Link]

-